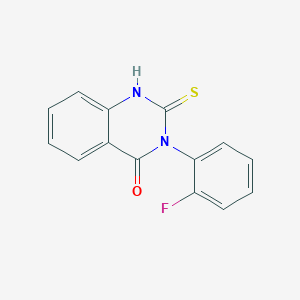

3-(2-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Description

Propriétés

IUPAC Name |

3-(2-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2OS/c15-10-6-2-4-8-12(10)17-13(18)9-5-1-3-7-11(9)16-14(17)19/h1-8H,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHDFWPLWWDYPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350017 | |

| Record name | 3-(2-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23892-21-9 | |

| Record name | 3-(2-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the reaction of 2-fluoroaniline with isothiocyanates under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazolinone derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve high-quality products.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Electrophilic reagents such as halogens or nitrating agents are used under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Halogenated or nitrated quinazolinone derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

The compound belongs to the class of quinazolinones, which are known for their wide range of biological activities. Research indicates that derivatives of quinazolinones exhibit significant pharmacological properties, including:

- Anticancer Activity : Studies have demonstrated that quinazolinone derivatives can inhibit cancer cell proliferation. For instance, 3-(2-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has shown potential in targeting specific cancer pathways, making it a candidate for further development in cancer therapeutics .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Research suggests that it may disrupt microbial cell function, providing a basis for developing new antimicrobial agents .

- Anti-inflammatory Effects : Some studies have indicated that quinazolinone derivatives can modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases .

Material Science Applications

In material science, the unique structural properties of this compound lend themselves to various applications:

- Polymer Additives : Due to its chemical stability and reactivity, this compound can be used as an additive in polymer formulations to enhance mechanical properties and thermal stability .

- Coatings and Films : The compound's properties may also be exploited in developing advanced coatings that require specific functional characteristics such as corrosion resistance and durability .

Cosmetic Formulations

The cosmetic industry is increasingly interested in compounds like this compound due to their potential benefits:

- Skin Care Products : The compound may be incorporated into formulations aimed at improving skin health by providing antioxidant effects or enhancing skin hydration. Its incorporation could lead to products with improved efficacy and stability .

- Stabilizers in Formulations : The compound's stability under various conditions makes it a suitable candidate for use as a stabilizer in cosmetic products, ensuring prolonged shelf life and effectiveness .

Case Studies and Research Findings

A detailed examination of the research surrounding this compound reveals several case studies highlighting its applications:

Mécanisme D'action

The mechanism of action of 3-(2-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may interfere with the function of enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Quinazolinone derivatives vary in substituent type, position, and electronic properties, leading to distinct physicochemical and biological behaviors. Below is a detailed comparison:

Substituent Position and Electronic Effects

Halogenated Derivatives

Key Observations :

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve lipophilicity (logP ~4.4) compared to bulkier chloro analogs .

- Substituent Position : Ortho-fluorinated derivatives (e.g., target compound) exhibit higher melting points than para-substituted analogs due to enhanced crystal packing .

Anticancer Activity Against MCF-7 Cells

Physicochemical and Spectral Properties

NMR and IR Data Comparison

Notes:

Activité Biologique

3-(2-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic compound belonging to the quinazolinone family, characterized by its unique structure that includes a fluorophenyl group and a thioxo moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

- Molecular Formula : C14H9FN2OS

- Molecular Weight : 272.3 g/mol

- CAS Number : 23892-21-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, leading to inhibition of critical enzymes involved in cell proliferation. Research indicates that this compound may modulate apoptosis pathways by influencing the expression of apoptosis regulators such as Bax and Bcl-2, and activating caspases involved in both intrinsic and extrinsic apoptotic pathways .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various in vitro assays:

- Cytotoxicity : The compound exhibited significant cytotoxic effects against several cancer cell lines, including LoVo (colon cancer) and HCT-116 (colorectal cancer), with IC50 values reported at 294.32 ± 8.41 µM and 383.5 ± 8.99 µM respectively .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 Value (µM) |

|---|---|

| LoVo | 294.32 ± 8.41 |

| HCT-116 | 383.5 ± 8.99 |

The mechanism underlying its anticancer activity involves cell cycle arrest at the G2/M phase for LoVo cells and the G1 phase for HCT-116 cells, indicating a disruption in normal cell division processes .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess significant inhibitory effects against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still required for comprehensive evaluation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural variations. For instance, modifications to the fluorophenyl or thioxo groups can enhance or reduce its efficacy against targeted enzymes or receptors. Ongoing research focuses on optimizing these structural features to improve potency and selectivity .

Case Studies

- Study on Apoptotic Pathways : A study explored the effects of this compound on apoptosis in cancer cells. Results indicated that treatment led to increased expression of pro-apoptotic factors and decreased anti-apoptotic proteins, confirming its role as an apoptosis inducer .

- Combination Therapy Research : Another investigation assessed the compound's effectiveness in combination with other chemotherapeutics. The findings revealed synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3-(2-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one?

- Methodology :

- One-pot synthesis : React anthranilic acid esters with primary amines and bis(benzotriazolyl) methanethione in the presence of DBU, yielding 70–85% under mild conditions .

- Multi-component reaction (MCR) : Use hydroxyapatite nanoparticles (HAP NPs) as a recyclable catalyst in aqueous media, achieving 80–92% yields with reduced reaction time (2–4 hours) and eco-friendly conditions .

- Dithiocarbamate intermediates : React 4-amino pyridine with carbon disulfide and methyl anthranilate, yielding 85% via thiourea cyclization .

- Comparison :

| Method | Catalyst/Solvent | Yield (%) | Reaction Time | Eco-Friendliness |

|---|---|---|---|---|

| One-pot (DBU) | Organic solvent | 70–85 | 6–8 hours | Moderate |

| MCR (HAP NPs) | Aqueous | 80–92 | 2–4 hours | High |

| Dithiocarbamate pathway | Ethanol | 85 | 12 hours | Moderate |

Q. How is the compound characterized structurally?

- X-ray crystallography : Use SHELX software (SHELXL/SHELXS) for single-crystal refinement to confirm bond lengths, angles, and stereochemistry .

- Spectroscopy :

- 1H/13C NMR : Identify aromatic protons (δ 6.7–8.0 ppm) and thiocarbonyl (C=S) groups.

- IR : Confirm C=O (1660–1680 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .

Q. What preliminary biological activities have been reported?

- Antifungal : Inhibits Aspergillus fumigatus via disruption of ergosterol biosynthesis (MIC = 12.5–25 µg/mL) .

- Anticancer : Induces apoptosis in MCF-7 breast cancer cells (IC₅₀ = 8–15 µM) by activating caspase-8 and suppressing NF-κB .

- Antimicrobial : Schiff base derivatives show activity against S. aureus (MIC = 16–32 µg/mL) via membrane disruption .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalability and yield?

- Variables :

- Catalyst loading : HAP NPs (10–15 mol%) reduce side reactions in MCRs .

- Temperature : Reflux in ethanol (80°C) vs. room-temperature MCRs (25–40°C) impacts cyclization efficiency .

- Challenges :

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate isomers.

- Byproducts : Monitor thiourea intermediates via TLC to prevent open-chain formation .

Q. What mechanistic insights explain its antifungal vs. anticancer activity?

- Antifungal : Targets fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol synthesis .

- Anticancer : Activates extrinsic apoptosis pathways (caspase-8) and inhibits NF-κB-mediated survival signals .

- Structural determinants : Fluorophenyl substitution enhances membrane permeability, while the thiocarbonyl group chelates metal cofactors in target proteins .

Q. How can computational methods aid in structure-activity relationship (SAR) studies?

- Molecular docking : Use AutoDock Vina to simulate binding to C. albicans CYP51 (PDB: 5TZ1) or human NF-κB (PDB: 1NFK) .

- ADME prediction : SwissADME predicts moderate bioavailability (LogP = 2.8) and blood-brain barrier permeability .

- Energy framework analysis : Compare Hirshfeld surfaces to evaluate intermolecular interactions (e.g., hydrogen bonding, π-stacking) in crystal structures .

Q. How should researchers address contradictions in bioactivity data across studies?

- Variables to consider :

- Cell lines : MCF-7 (hormone-sensitive) vs. MDA-MB-231 (triple-negative) breast cancer models yield divergent IC₅₀ values .

- Assay conditions : MIC values for Aspergillus depend on inoculum size (10⁴–10⁶ CFU/mL) and incubation time (24–72 hours) .

- Statistical rigor : Replicate experiments ≥3 times and use ANOVA with post-hoc tests (e.g., Tukey’s HSD) .

Methodological Best Practices

- Synthesis : Prioritize MCRs with HAP NPs for green chemistry compliance .

- Characterization : Validate crystal structures via CSD cross-referencing to avoid misassignment .

- Bioassays : Include positive controls (e.g., fluconazole for antifungal assays) and cytotoxicity controls (e.g., MCF-10A normal cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.